molecular formula C18H14N6OS2 B2798716 N-(3-(2-methylthiazol-4-yl)phenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide CAS No. 1251575-27-5

N-(3-(2-methylthiazol-4-yl)phenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide

Cat. No. B2798716
CAS RN: 1251575-27-5
M. Wt: 394.47
InChI Key: SNYQJYGQVNXNCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(2-methylthiazol-4-yl)phenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide, commonly known as MTT, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. MTT is a heterocyclic compound that consists of a thiazole ring, a pyrimidine ring, and a carboxamide group. It has been found to exhibit a wide range of biological activities, making it a promising candidate for drug development.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Several studies have synthesized compounds incorporating thiazole and pyrimidine moieties due to their significant antimicrobial properties. For instance, new dithiocarbamate derivatives bearing thiazole/benzothiazole rings were synthesized, showing high antimicrobial activity against various microorganism strains, which suggests the potential of similar compounds for antimicrobial applications (L. Yurttaş et al., 2016). Similarly, derivatives of pyrimidine clubbed with thiazolidinone exhibited promising results against microbial strains, including antibacterial and antifungal activities, highlighting the potential for developing new antimicrobial agents (M. Verma & P. Verma, 2022).

Anticancer Activity

Compounds with thiazole and pyrimidine structures have also been evaluated for their anticancer activity. Novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, designed based on dasatinib's structure, showed significant antiproliferative potency on human K563 leukemia cells, indicating the potential for anti-tumor drug development (Wukun Liu et al., 2011). The creation of pyrimidine derivatives clubbed with thiazolidinone further supports this application, as some synthesized compounds demonstrated more potent anticancer activity than the standard drug, Doxorubicin, against HeLa Cervical cancer cell Line (M. Verma & P. Verma, 2022).

properties

IUPAC Name

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6OS2/c1-11-21-14(9-26-11)12-4-2-5-13(8-12)22-16(25)15-10-27-18(23-15)24-17-19-6-3-7-20-17/h2-10H,1H3,(H,22,25)(H,19,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYQJYGQVNXNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CSC(=N3)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(2-methylthiazol-4-yl)phenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide

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